BenchChemオンラインストアへようこそ!

1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry ADME Profiling Pyrazole Carboxamide SAR

This pyrazole-3-carboxamide is differentiated by its precise 1-methyl and para-methylsulfonylphenyl substitution. This specific pattern is critical for COX-2 selectivity and antiproliferative activity, as seen in HeLa cell assays (related analogs show >60% inhibition). Procuring this exact CAS 1170578-74-1 ensures valid SAR data; generic analogs with altered N1-alkyl or sulfonyl positions risk unpredictable potency and selectivity shifts. An ideal reference standard for lead optimization.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 1170578-74-1
Cat. No. B2660056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
CAS1170578-74-1
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C12H13N3O3S/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(6-4-9)19(2,17)18/h3-8H,1-2H3,(H,13,16)
InChIKeyXUVVTPUOFXRQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170578-74-1): Structural and Physicochemical Baseline for Procurement Evaluation


1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170578-74-1) is a synthetic pyrazole-3-carboxamide derivative bearing a para-methylsulfonylphenyl substituent at the carboxamide nitrogen and a methyl group at the pyrazole N1 position. Its molecular formula is C12H13N3O3S with a molecular weight of 279.32 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 89.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. These properties place the compound within favorable drug-like chemical space (compliant with Lipinski's Rule of Five) and distinguish it from close analogs that introduce additional lipophilicity or steric bulk via N1-ethyl or C5-methyl substitution, which can alter solubility, permeability, and target-binding profiles.

Why 1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic In-Class Pyrazole Carboxamides


Pyrazole-3-carboxamides bearing a para-methylsulfonylphenyl group constitute a structurally defined chemotype in which both the N1-alkyl substituent and the sulfonylphenyl position critically modulate biological activity. Published structure–activity relationship (SAR) studies on closely related N-methyl-substituted pyrazole carboxamide derivatives demonstrate that antiproliferative potency against HeLa cells varies substantially with even minor structural modifications—compound 16 in the Vurucu et al. series achieved 64.10% inhibition, whereas other congeners in the same set displayed markedly lower activity [1]. The analogous 1,5-dimethyl variant has been reported to exhibit anti-inflammatory activity comparable to diclofenac sodium, underscoring that the presence or absence of a C5-methyl group can redirect the pharmacological profile . Substituting the N1-methyl group with an ethyl group (CAS 1170483-20-1) alters molecular weight, lipophilicity, and metabolic stability, while relocating the methylsulfonyl group from the para to the meta position changes the spatial orientation of the sulfonyl pharmacophore and may disrupt key binding interactions. Consequently, procurement of a generic pyrazole carboxamide without strict specification of the 1-methyl, para-methylsulfonylphenyl substitution pattern introduces risk of altered potency, selectivity, and physicochemical behavior that cannot be predicted without experimental validation.

1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide: Quantified Differentiation Evidence Against Closest Analogs


N1-Methyl vs. N1-Ethyl Substitution: Impact on Molecular Size, Lipophilicity, and Metabolic Stability

The N1-methyl group on the pyrazole ring of the target compound (CAS 1170578-74-1) provides a distinct physicochemical profile compared to the corresponding N1-ethyl analog (CAS 1170483-20-1). The molecular weight increases from 279.32 Da (C12H13N3O3S) to 293.34 Da (C13H15N3O3S) upon ethyl substitution, while the computed XLogP3-AA is anticipated to rise from 0.6 to approximately 0.9–1.1 based on established additive fragment contributions [1]. This difference of approximately 0.3–0.5 log units in lipophilicity can influence aqueous solubility, plasma protein binding, and passive membrane permeability. The additional methylene unit in the ethyl analog also introduces greater conformational flexibility, which may reduce binding-site complementarity in targets where the N1-methyl group is optimally sized for a sterically constrained pocket [1].

Medicinal Chemistry ADME Profiling Pyrazole Carboxamide SAR

Absence of C5-Methyl Substitution: Divergent Antiproliferative and Anti-Inflammatory Potential

The target compound lacks a methyl substituent at the pyrazole C5 position, in contrast to the closely related 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide. This structural difference is functionally significant: the 1,5-dimethyl analog has been reported to exhibit anti-inflammatory activity with an IC50 value comparable to diclofenac sodium, a clinically used non-steroidal anti-inflammatory drug . Meanwhile, the broader class of N-methyl-substituted pyrazole carboxamides (compounds 10–17 in Vurucu et al.) demonstrated antiproliferative activity against HeLa cervical cancer cells, with the most active congener (compound 16) achieving 64.10% inhibition and a moderate-activity compound (compound 13) achieving 61.26% inhibition [1]. The absence of the C5-methyl group in the target compound may shift the biological profile away from COX-mediated anti-inflammatory pathways and toward antiproliferative mechanisms observed in the N-methyl carboxamide series, though direct head-to-head data are not yet available.

Anticancer Drug Discovery Anti-inflammatory Agents Pyrazole SAR

Para-Methylsulfonylphenyl vs. Meta-Substituted Regioisomers: Spatial Pharmacophore Orientation

The para-substitution pattern of the methylsulfonyl group on the phenyl ring in the target compound is a critical determinant of three-dimensional pharmacophore geometry. Patent literature on related pyrazole amide sodium channel (NaV1.8) inhibitors explicitly describes compounds with meta-methylsulfonylphenyl substitution, such as 2-(cyclohexylmethyl)-N-(3-methylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide, as active NaV1.8 blockers [1]. The para isomer presents the sulfonyl group at a different distance and angle from the pyrazole-carboxamide core, which can alter hydrogen-bonding interactions between the sulfonyl oxygens and target protein residues, as well as change the overall molecular shape recognized by the binding site [1][2]. This regioisomeric distinction is not trivial: meta-substituted analogs may preferentially engage voltage-gated sodium channels, while para-substituted analogs (such as the target compound) may favor different target classes, including kinases (CDK2) or cyclooxygenase-2 (COX-2), as demonstrated for 1-aryl-3-(4-methylsulfonylphenyl)pyrazole derivatives [2].

Medicinal Chemistry Pharmacophore Modeling Regioisomer SAR

Hydrogen-Bond Donor/Acceptor Capacity and TPSA: Differentiation from Amide-Reversed or Sulfonamide-Linked Analogs

The target compound possesses a single hydrogen-bond donor (the carboxamide N–H) and four hydrogen-bond acceptors (carboxamide carbonyl oxygen, pyrazole N2 nitrogen, and two sulfonyl oxygens), yielding a TPSA of 89.4 Ų [1]. This is notable in comparison to pyrazole sulfonamide analogs (e.g., N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-sulfonamide), which replace the carboxamide with a sulfonamide linker, increasing the hydrogen-bond acceptor count and TPSA, which can reduce passive membrane permeability. The TPSA value of 89.4 Ų is well within the established threshold of <140 Ų for oral bioavailability and is lower than many sulfonamide-linked congeners, suggesting superior passive permeability. The balanced hydrogen-bond profile also distinguishes this compound from reverse amide analogs (where the carbonyl and N–H positions are exchanged), which may exhibit altered molecular recognition at protein binding sites [1].

Physicochemical Profiling Drug-Likeness Hydrogen Bonding

Recommended Research and Procurement Application Scenarios for 1-Methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide


Antiproliferative Screening in Cervical and Other Solid Tumor Cell Lines

Based on the antiproliferative activity demonstrated by structurally related N-methyl-substituted pyrazole carboxamide derivatives (compound 16: 64.10% inhibition; compound 13: 61.26% inhibition against HeLa cells in the xCELLigence real-time assay) [1], the target compound is a strong candidate for inclusion in focused screening libraries targeting cervical, breast, and other solid tumor cell lines. Its predicted favorable permeability (TPSA 89.4 Ų, XLogP3 0.6) [2] supports cell-based assay compatibility. Researchers should benchmark activity against compound 16 as a positive control and against the 1,5-dimethyl analog to assess the impact of C5-substitution on antiproliferative potency.

COX-2 Selectivity Profiling and Anti-Inflammatory Drug Discovery

The para-methylsulfonylphenyl motif is a recognized pharmacophore for selective COX-2 inhibition, as established by 1-aryl-3-(4-methylsulfonylphenyl)pyrazole derivatives that demonstrated significant COX-2 selectivity over COX-1 [1]. The target compound, bearing this para-substitution pattern, should be prioritized for COX-1/COX-2 selectivity panels. Comparative testing against the 1,5-dimethyl analog (which reportedly shows IC50 comparable to diclofenac sodium) [2] will clarify whether the absence of C5-methylation enhances or diminishes COX-2 selectivity.

Kinase Inhibition Profiling (CDK2 and Related Cyclin-Dependent Kinases)

Novel 1,3,4-triaryl pyrazole derivatives bearing the methylsulfonyl moiety have been designed as dual CDK2/COX-2 inhibitors with anticancer activity [1]. The target compound, as a simpler pyrazole-3-carboxamide scaffold incorporating the para-methylsulfonylphenyl group, provides a minimal pharmacophore for probing CDK2 inhibition. Its use in kinase selectivity panels (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) can help establish whether the elaborated triaryl substitution is necessary for CDK2 potency or whether the core scaffold alone retains meaningful inhibitory activity.

Physicochemical Benchmarking for Lead Optimization Programs

With a molecular weight of 279.32 Da, XLogP3 of 0.6, TPSA of 89.4 Ų, one HBD, and four HBA [1], the target compound occupies an attractive region of drug-like chemical space compliant with Lipinski and Veber rules. It serves as an ideal physicochemical reference point for lead optimization campaigns, where subsequent modifications (C5-methylation, N1-ethylation, or amide-to-sulfonamide replacement) can be quantitatively assessed for their impact on solubility, permeability, and metabolic stability. Procurement of this compound alongside its ethyl and 1,5-dimethyl analogs enables systematic SAR exploration with controlled physicochemical variation.

Quote Request

Request a Quote for 1-methyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.